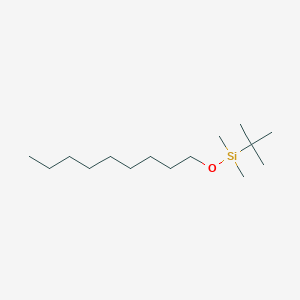
1-Nonanol, tBDMS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silyl ethers are commonly used as protecting groups for alcohols in organic synthesis due to their stability and ease of removal under mild conditions . The tert-Butyldimethylsilyl (TBDMS) group is particularly valued for its resistance to hydrolysis and its ability to protect hydroxyl groups during various chemical reactions .
Méthodes De Préparation
The synthesis of 1-Nonanol, tert-Butyldimethylsilyl ether typically involves the reaction of 1-Nonanol with tert-Butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or acetonitrile at temperatures ranging from 24°C to 80°C . The use of imidazole as a catalyst significantly accelerates the reaction, leading to high yields of the desired silyl ether .
Analyse Des Réactions Chimiques
1-Nonanol, tert-Butyldimethylsilyl ether undergoes various chemical reactions, including:
Substitution: The silyl ether group can be substituted by nucleophiles like fluoride ions, leading to the formation of the corresponding alcohol.
Common reagents and conditions used in these reactions include tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) for deprotection, and various oxidizing and reducing agents for functional group transformations . The major products formed from these reactions are typically alcohols, carbonyl compounds, and other functionalized derivatives .
Applications De Recherche Scientifique
1-Nonanol, tert-Butyldimethylsilyl ether has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1-Nonanol, tert-Butyldimethylsilyl ether exerts its effects is primarily through the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions . This protection is particularly useful in multi-step organic syntheses where selective deprotection is required .
Comparaison Avec Des Composés Similaires
1-Nonanol, tert-Butyldimethylsilyl ether can be compared with other silyl ethers such as:
tert-Butyldiphenylsilyl ether (TBDPS): Offers increased resistance to acidic hydrolysis and is more selective for primary hydroxyl groups.
Trimethylsilyl ether (TMS): Less stable than TBDMS and more susceptible to hydrolysis.
Triisopropylsilyl ether (TIPS): Provides greater steric hindrance and stability compared to TBDMS.
The uniqueness of 1-Nonanol, tert-Butyldimethylsilyl ether lies in its balance of stability and ease of removal, making it a versatile protecting group in organic synthesis .
Propriétés
Numéro CAS |
71733-81-8 |
|---|---|
Formule moléculaire |
C15H34OSi |
Poids moléculaire |
258.51 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-nonoxysilane |
InChI |
InChI=1S/C15H34OSi/c1-7-8-9-10-11-12-13-14-16-17(5,6)15(2,3)4/h7-14H2,1-6H3 |
Clé InChI |
HEIZMMGMWPKPPU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















